![molecular formula C16H17N3O2S B5870555 1-[4-(4-morpholinyl)-2-phenyl-6-thioxo-1,6-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5870555.png)
1-[4-(4-morpholinyl)-2-phenyl-6-thioxo-1,6-dihydro-5-pyrimidinyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(4-morpholinyl)-2-phenyl-6-thioxo-1,6-dihydro-5-pyrimidinyl]ethanone, commonly known as MPTP, is a synthetic compound that has been widely used in scientific research to study the mechanisms of Parkinson's disease. MPTP acts as a neurotoxin and selectively destroys dopaminergic neurons in the brain, leading to the development of Parkinson's disease-like symptoms in animal models.
Mecanismo De Acción
MPTP is metabolized in the brain by monoamine oxidase-B (MAO-B) to form 1-methyl-4-phenylpyridinium (MPP+), which is selectively taken up by dopaminergic neurons through the dopamine transporter. MPP+ then accumulates in the mitochondria of dopaminergic neurons, where it inhibits complex I of the electron transport chain, leading to mitochondrial dysfunction and oxidative stress. This ultimately results in the death of dopaminergic neurons and the development of Parkinson's disease-like symptoms.
Biochemical and Physiological Effects:
MPTP-induced neurotoxicity leads to a range of biochemical and physiological effects, including decreased dopamine levels in the brain, increased oxidative stress, mitochondrial dysfunction, and inflammation. These effects are thought to contribute to the development of Parkinson's disease-like symptoms in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of MPTP in animal models of Parkinson's disease has several advantages, including its ability to selectively target dopaminergic neurons and its ability to closely mimic the pathology of Parkinson's disease in humans. However, there are also limitations to the use of MPTP, including its potential toxicity to researchers and the need for careful handling and disposal of the compound.
Direcciones Futuras
There are several future directions for research using MPTP, including the development of new animal models of Parkinson's disease using different doses and routes of administration of MPTP, the investigation of the effects of environmental factors on MPTP-induced neurotoxicity, and the testing of potential therapeutic interventions for Parkinson's disease using MPTP-induced animal models. Additionally, further research is needed to fully understand the mechanisms of MPTP-induced neurotoxicity and its relevance to the development of Parkinson's disease in humans.
Métodos De Síntesis
MPTP can be synthesized by reacting 4-morpholine-2-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carbaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction yields MPTP as a yellow crystalline solid, which can be purified by recrystallization.
Aplicaciones Científicas De Investigación
MPTP has been extensively used in scientific research to create animal models of Parkinson's disease. The neurotoxic effects of MPTP on dopaminergic neurons in the brain closely resemble the pathology of Parkinson's disease in humans. Animal models created using MPTP have been used to study the mechanisms of Parkinson's disease, test potential therapeutic interventions, and investigate the effects of environmental factors on the development of the disease.
Propiedades
IUPAC Name |
1-(6-morpholin-4-yl-2-phenyl-4-sulfanylidene-1H-pyrimidin-5-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-11(20)13-15(19-7-9-21-10-8-19)17-14(18-16(13)22)12-5-3-2-4-6-12/h2-6H,7-10H2,1H3,(H,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLZLNBKOYKRQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(NC(=NC1=S)C2=CC=CC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 3-[(3-methyl-2-quinoxalinyl)amino]benzoate](/img/structure/B5870492.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(2-thienylmethylene)propanohydrazide](/img/structure/B5870497.png)
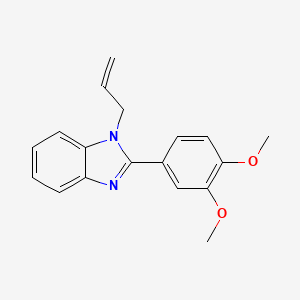
![3-[(4-hydroxybenzoyl)amino]benzoic acid](/img/structure/B5870514.png)
![2-amino-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5870522.png)

![N-{[(2-methylphenyl)amino]carbonothioyl}propanamide](/img/structure/B5870530.png)
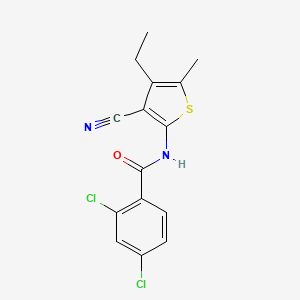
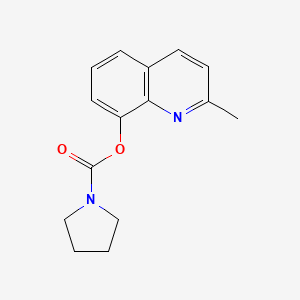
![3-methyl-N'-[(2-methylphenoxy)acetyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B5870541.png)
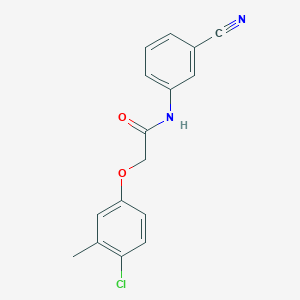
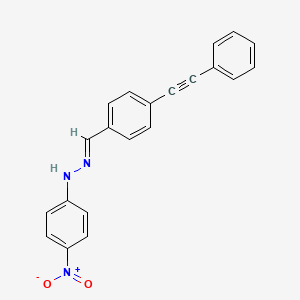
![2-[benzyl(2-methylbenzyl)amino]ethanol](/img/structure/B5870562.png)